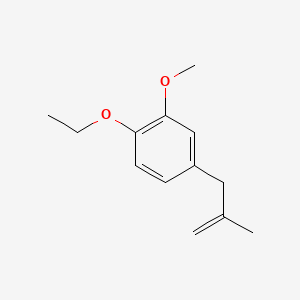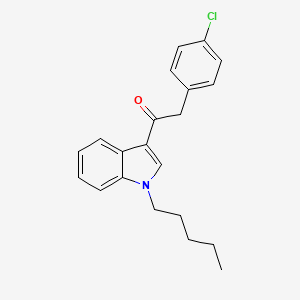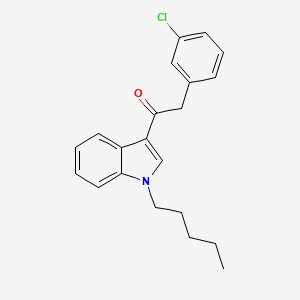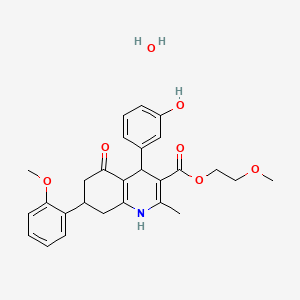
Reticulin-d3
Übersicht
Beschreibung
Reticuline-d3 is a deuterated form of reticuline, an isoquinoline alkaloid. Isoquinoline alkaloids are a large group of naturally occurring compounds known for their diverse pharmacological activities. Reticuline itself is an important intermediate in the biosynthesis of many benzylisoquinoline alkaloids, which include well-known compounds such as morphine and codeine .
Wissenschaftliche Forschungsanwendungen
Reticuline-d3 has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Reticuline-d3, a derivative of reticuline, is a key intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs) . These alkaloids are plant secondary metabolites that have been identified as targets for drug discovery due to their diverse pharmaceutical activities .
Mode of Action
It is known that reticuline, the parent compound, is a precursor to many other alkaloids, including morphine . The transformation of reticuline into these other compounds involves various enzymatic reactions, which could be influenced by the presence of the deuterium atoms in Reticuline-d3.
Biochemical Pathways
Reticuline is part of the biosynthetic pathway of isoquinoline alkaloids (IQAs), which includes many pharmacologically useful compounds such as morphine, codeine, and berberine . The production of reticuline involves the conversion of tyramine and 4-hydroxyphenylpyruvate to (S)-reticuline . The downstream pathways then drive (S)-reticuline to the various BIAs .
Pharmacokinetics
Research has shown that reticuline can be produced efficiently from dopamine using engineered escherichia coli . This suggests that microbial fermentation could be a viable method for producing Reticuline-d3, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Reticuline-d3’s action would likely be similar to that of reticuline, given their structural similarity. Reticuline is known to have potent central nervous system depressing effects . It is also toxic to dopaminergic neurons, causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .
Action Environment
The action of Reticuline-d3, like that of reticuline, could be influenced by various environmental factors. For instance, the production of reticuline from dopamine in Escherichia coli is influenced by the conditions of the bacterial culture . Similarly, the action of Reticuline-d3 could be affected by factors such as pH, temperature, and the presence of other compounds.
Biochemische Analyse
Biochemical Properties
Reticuline-d3 interacts with various enzymes and proteins in biochemical reactions. It is an important intermediate of isoquinoline alkaloids and is involved in their biosynthesis . The production of reticuline-d3 has been attempted by microbial fermentation, which has shown promising results .
Cellular Effects
Reticuline-d3 has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Reticuline-d3 involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation . The detailed molecular mechanism of Reticuline-d3 is still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Reticuline-d3 change over time. It has been observed that the production of Reticuline-d3 by microbial fermentation is faster than the production of optically active Reticuline-d3 by cultured plant cells or genetically modified plants . This indicates the stability and long-term effects of Reticuline-d3 on cellular function in in vitro studies.
Dosage Effects in Animal Models
The effects of Reticuline-d3 vary with different dosages in animal models
Metabolic Pathways
Reticuline-d3 is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways
Transport and Distribution
Reticuline-d3 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and has effects on its localization or accumulation . The specific transport and distribution mechanisms of Reticuline-d3 are still being explored.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reticuline-d3 can be synthesized through a combination of chemical and enzymatic methods. One common approach involves the use of microbial fermentation. For example, Escherichia coli can be genetically engineered to produce reticuline from dopamine . The process typically involves the in vivo production of tetrahydropapaveroline, which is then converted to reticuline through a series of enzymatic reactions .
Industrial Production Methods
Industrial production of reticuline-d3 often relies on microbial fermentation due to the complexity of its chemical structure. This method is cost-effective and scalable, making it suitable for large-scale production . The use of synthetic biology and metabolic engineering has further improved the efficiency of this process .
Analyse Chemischer Reaktionen
Types of Reactions
Reticuline-d3 undergoes various chemical reactions, including:
Oxidation: Reticuline can be oxidized to form compounds such as salutaridine.
Reduction: Enzymatic reduction of 1,2-dehydroreticuline to ®-reticuline.
Substitution: Methylation reactions are common in the biosynthesis of reticuline.
Common Reagents and Conditions
Reduction: Enzymatic reduction using 1,2-dehydroreticuline reductase.
Substitution: Methyltransferases are commonly used for methylation reactions.
Major Products
Oxidation: Salutaridine.
Reduction: ®-reticuline.
Substitution: Various methylated derivatives of reticuline.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: An analgesic derived from reticuline.
Codeine: An antitussive also derived from reticuline.
Berberine: An antibacterial isoquinoline alkaloid.
Uniqueness
Reticuline-d3 is unique due to its deuterated form, which makes it particularly useful in research involving isotopic labeling. This allows for more precise tracking of metabolic pathways and reaction mechanisms .
Eigenschaften
IUPAC Name |
(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYRWXGMIUIHG-VSLDJYOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858367 | |
| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(~2~H_3_)methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-23-3 | |
| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(~2~H_3_)methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)
![D-[4,5-2H2]Glucose](/img/structure/B583772.png)

![6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY-](/img/structure/B583775.png)





![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)


![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)
